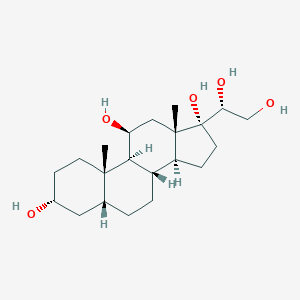

β-柯尔托隆

描述

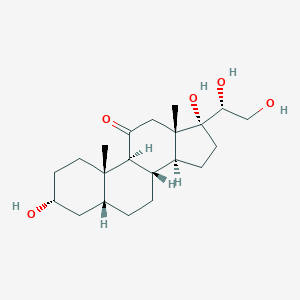

Beta-Cortolone is a 21-hydroxy steroid, which is a metabolite of cortisol. Beta-Cortolone is involved in various biological processes and is found in human urine as a metabolite of cortisol .

科学研究应用

Beta-Cortolone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of steroid metabolism.

Biology: Beta-Cortolone is studied for its role in the metabolism of cortisol and its effects on the hypothalamus-hypophysis-adrenal axis.

Medicine: It is used in clinical diagnostics to monitor cortisol metabolism and diagnose conditions like Cushing syndrome and Addison’s disease.

Industry: Beta-Cortolone is used in the development of anti-doping tests to detect the abuse of corticosteroids

作用机制

Target of Action

Beta-Cortolone, also known as β-cortolone, is a metabolite of cortisol . It belongs to the class of organic compounds known as 21-hydroxysteroids . These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone . The primary targets of Beta-Cortolone are glucocorticoid receptors, which are ligand-dependent transcription factors . Glucocorticoids are steroid hormones that are crucial for the preservation of homeostasis .

Mode of Action

Beta-Cortolone interacts with its targets, the glucocorticoid receptors, and modulates their activity. This interaction results in changes in the transcription of specific genes, leading to alterations in various physiological processes .

Biochemical Pathways

Beta-Cortolone affects several biochemical pathways. It is a precursor of vitamin A, which essentially functions in many biological processes including vision . Beta-Cortolone can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .

Pharmacokinetics

It is known that beta-cortolone is a metabolite of cortisol, suggesting that it is formed in the body through metabolic processes .

Result of Action

The molecular and cellular effects of Beta-Cortolone’s action are complex and multifaceted. As an antioxidant, Beta-Cortolone presents significant efficacy against the reactive oxygen species singlet oxygen . It acts as a scavenger of lipophilic radicals within the membranes of every cell compartment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-Cortolone. Furthermore, a variety of environmental factors can put excess stress on beta cells by encouraging the hyperfunctioning of beta cells or by increasing insulin resistance .

生化分析

Biochemical Properties

Beta-Cortolone is involved in several biochemical reactions, primarily through its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is 20β-hydroxysteroid dehydrogenase, which catalyzes the conversion of cortisol to Beta-Cortolone This interaction is crucial for the regulation of cortisol levels in the body

Metabolic Pathways

Beta-Cortolone is involved in several metabolic pathways, primarily those related to the metabolism of glucocorticoids. It interacts with enzymes such as 20β-hydroxysteroid dehydrogenase, which catalyzes its formation from cortisol This interaction is crucial for maintaining the balance of cortisol and its metabolites in the body

准备方法

The preparation of Beta-Cortolone involves the synthesis of cortisol and its subsequent metabolism. The synthetic routes typically involve the hydroxylation of cortisol at the 21-position. Industrial production methods may include the use of liquid chromatography and mass spectrometry for the isolation and quantification of Beta-Cortolone from biological samples .

化学反应分析

Beta-Cortolone undergoes various chemical reactions, including:

Oxidation: Beta-Cortolone can be oxidized to form cortisone derivatives.

Reduction: It can be reduced to form dihydrocortisol derivatives.

Substitution: Beta-Cortolone can undergo substitution reactions at the hydroxyl group positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

相似化合物的比较

Beta-Cortolone is similar to other cortisol metabolites such as alpha-cortolone, 20-alpha-dihydrocortisol, and 20-beta-dihydrocortisol. Beta-Cortolone is unique in its specific hydroxylation pattern and its role in the metabolism of cortisol. Similar compounds include:

- Alpha-Cortolone

- 20-Alpha-Dihydrocortisol

- 20-Beta-Dihydrocortisol These compounds share similar metabolic pathways but differ in their specific chemical structures and biological activities .

属性

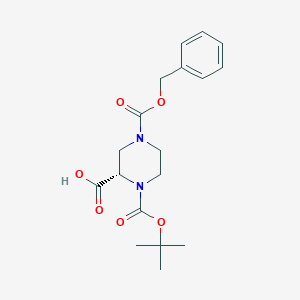

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AIEJOZITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318212 | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-66-3 | |

| Record name | β-Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC56997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-cortolone relate to cortisol metabolism?

A1: Beta-cortolone is a major urinary metabolite of cortisol, produced through a series of enzymatic reactions. Cortisol undergoes reduction to form tetrahydrocortisol (THF) and allotetrahydrocortisol (allo-THF). These metabolites are further reduced to generate beta-cortol and beta-cortolone, respectively. [, , ]

Q2: Are there any notable differences in cortisol metabolism between species, particularly regarding beta-cortolone?

A2: Yes, significant interspecies differences exist in cortisol metabolism. For instance, humans excrete low amounts of tetrahydrocortisol and tetrahydrocortisone relative to other corticosteroid metabolites compared to macaque monkeys. Interestingly, macaques excrete 3β-cortol and 3β-cortolone, compounds not typically found in human urine. [] Squirrel monkeys display insignificant urinary excretion of tetrahydrocortisone and tetrahydrocortisol, unlike humans. Conversely, they excrete a large amount of free cortisol, a feature not prominent in humans. []

Q3: What can altered beta-cortolone levels indicate clinically?

A3: Abnormal beta-cortolone levels can be indicative of various conditions. For example, individuals with cirrhosis exhibit a distinct urinary cortisol metabolite pattern, including decreased tetrahydrocortisone and increased cortolones, particularly beta-cortolone, linked to altered enzymatic activity in the liver. [] Elevated levels of beta-cortolone, along with other cortisol metabolites, are observed in the urine of pregnant women compared to non-pregnant women, possibly reflecting fetal cortisol metabolism. [] Additionally, in patients with congenital adrenocortical unresponsiveness to ACTH, urinary excretion of beta-cortolone, along with other cortisol metabolites like THE and THF, is significantly reduced. This finding underscores the critical role of ACTH in regulating cortisol production and metabolism. []

Q4: How is beta-cortolone quantified in urine?

A4: Gas chromatography-mass spectrometry (GC/MS) is a widely employed technique for quantifying beta-cortolone in urine. This method offers high sensitivity and specificity, allowing for accurate measurement of beta-cortolone and other steroid metabolites. Prior to GC/MS analysis, urine samples typically undergo extraction, enzymatic hydrolysis, and purification steps to isolate the target compounds. [, , ]

Q5: Can you elaborate on the use of stable isotopes in studying cortisol metabolism and beta-cortolone production?

A5: Stable isotope-labeled cortisol, such as (1,2,3,4-13C) cortisol, is utilized to determine the urinary cortisol production rate (CPR), offering valuable insights into cortisol metabolism. After administering the tracer, urine is collected, and cortisol metabolites, including beta-cortolone, are isolated and analyzed using gas chromatography-mass spectrometry. This technique allows researchers to precisely measure isotope enrichment and calculate the CPR, providing a sensitive and accurate method for assessing cortisol dynamics in vivo. []

Q6: Are there specific analytical challenges related to quantifying beta-cortolone?

A6: Quantifying beta-cortolone, particularly at low concentrations, presents analytical challenges. For instance, when using (13C4)cortisol to study cortisol metabolism, secondary isotope effects can lead to a decrease in isotope enrichment in metabolites, including beta-cortolone. This necessitates careful consideration during analysis, particularly when measuring isotope dilution in urine samples collected over extended periods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)